molecular formula C24H21N3O2S B2458959 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895423-03-7

4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2458959
CAS No.: 895423-03-7
M. Wt: 415.51
InChI Key: KKCIWAXXXQGFEH-UHFFFAOYSA-N
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Description

4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a benzothiazole core, a pyridine methyl group, and a substituted benzamide moiety. Such multi-heterocyclic architectures are frequently investigated for their potential to interact with various biological targets. The benzothiazole scaffold is a privileged structure in anticancer and antimicrobial agent development, often enabling interaction with enzyme active sites and receptors . The presence of the pyridine and acetyl-substituted benzamide groups further enhances the molecule's potential as a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex chemical entities. It is particularly useful for probing biochemical pathways and developing novel inhibitors for enzymes and proteins implicated in disease states. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15-11-16(2)22-21(12-15)26-24(30-22)27(14-18-5-4-10-25-13-18)23(29)20-8-6-19(7-9-20)17(3)28/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCIWAXXXQGFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis

The synthesis of benzothiazole derivatives typically involves multiple steps, including condensation reactions and modifications to introduce functional groups. For instance, the synthesis pathway for related compounds often involves the Knoevenagel condensation reaction followed by various substitution reactions to yield the desired benzothiazole structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. It was shown to induce apoptosis and arrest the cell cycle by inhibiting key signaling pathways such as AKT and ERK . This suggests that 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide may exhibit similar mechanisms of action.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In various studies, synthesized benzothiazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been explored through their effects on cytokine production. Compounds similar to 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide were found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that these compounds could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Study Compound Activity Cell Line/Bacteria Results
4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideAnticancerA431, A549Significant proliferation inhibition
B7 (related compound)AnticancerA431, H1299Induced apoptosis; inhibited AKT/ERK pathways
Various benzothiazolesAntimicrobialS. aureus, E. coliEffective at 10 µg/mL
Benzothiazole derivativesAnti-inflammatoryIn vitro assaysReduced IL-6 and TNF-α levels

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • HepG2 Hepatocarcinoma Cells : A related compound demonstrated an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent growth inhibition.
  • MCF7 and A549 Cell Lines : Preliminary tests on similar benzothiazole derivatives revealed significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
Cell LineCompoundIC50 (μM)
HepG2Related Compound0.25
MCF7Similar DerivativeTBD
A549Similar DerivativeTBD

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been well documented.

Broad-Spectrum Activity

Similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential for broad-spectrum antimicrobial applications.

Combination Therapy

The use of this compound in conjunction with cell-penetrating peptides has been proposed as a strategy to enhance antibacterial efficacy, particularly against resistant strains.

Case Studies

In studies involving related thiazole derivatives, compounds showed significant zones of inhibition against bacterial strains such as E. coli and S. aureus at concentrations as low as 8 mM.

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative8E. coli: 8, S. aureus: 9
Other DerivativesVariesUp to 10.5

Q & A

Q. Key Validation Steps :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Characterize intermediates using 1H^1H-NMR to confirm substitution patterns (e.g., methyl groups at δ 2.6–2.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .

Basic: How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

Methodological Answer :
Contradictions often arise due to:

Solvent effects in docking simulations : Ensure computational models account for solvation (e.g., using explicit water molecules in molecular dynamics).

Protein flexibility : Use ensemble docking to model receptor conformational changes .

Experimental validation : Cross-check results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays). For example, if PFOR inhibition is predicted (as in ), validate via UV-Vis spectroscopy monitoring CoA-SH production.

Q. Example Workflow :

Step Action Reference
1Run docking with AutoDock Vina (rigid receptor)
2Compare with induced-fit docking (Schrödinger Suite)
3Validate via enzymatic assay (e.g., NADH oxidation rates)

Advanced: What strategies optimize the compound’s selectivity for benzo[d]thiazole-targeted enzymes?

Methodological Answer :
To enhance selectivity:

Substituent modification : Replace the 4-acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter binding affinity. Evidence from shows trifluoromethyl groups improve lipophilicity and target engagement.

Steric hindrance : Introduce bulky substituents at the 5,7-dimethyl positions to block non-specific interactions.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpic/entropic drivers of selectivity .

Q. Case Study :

  • Analogues with 4-nitro substitution showed 10× higher IC50_{50} for PFOR vs. non-target dehydrogenases .

Advanced: How should researchers analyze conflicting crystallographic data during structural refinement?

Methodological Answer :
Conflicts in X-ray data (e.g., poor R-factors) can be addressed by:

Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in benzothiazole derivatives .

Hydrogen bonding validation : Cross-reference intermolecular H-bonds (e.g., N–H⋯N interactions at ~2.8 Å) with literature (e.g., ).

Alternative refinement software : Compare SHELXL results with Phenix.refine to identify systematic errors .

Q. Critical Parameters :

Parameter Ideal Range Tool
R1 (I > 2σ)< 0.05SHELXL
C–C bond lengths1.45–1.55 ÅMercury

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

NMR Spectroscopy :

  • 1H^1H-NMR: Confirm acetyl resonance (δ 2.6 ppm) and pyridine protons (δ 8.1–8.5 ppm).
  • 13C^{13}C-NMR: Identify carbonyl carbons (δ 165–170 ppm) and quaternary aromatic carbons .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ (expected m/z ~460).

IR Spectroscopy : Detect amide C=O stretch (~1680 cm1^{-1}) and C–N stretch (~1250 cm1^{-1}) .

Q. Validation Table :

Technique Key Peaks/Signals Reference
1H^1H-NMRδ 2.6 (s, 3H, COCH3_3)
HRMSm/z 460.1523 [M+H]+^+

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Methodological Answer :

Systematic substitution : Synthesize analogues with variations at the acetyl, pyridyl, or thiazole positions.

Biological profiling : Test against a panel of targets (e.g., kinases, dehydrogenases) to map pharmacophore requirements.

QSAR modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity .

Q. Example Design :

Position Modification Biological Impact
Acetyl (R1)Replace with CF3_3Increased metabolic stability
Pyridyl (R2)Introduce 4-methoxyEnhanced solubility

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